molecular formula C10H16N2O3S2 B12193910 N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12193910
M. Wt: 276.4 g/mol
InChI Key: AEUGTRBIZYDBLG-UHFFFAOYSA-N
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Description

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with a unique structure that includes a thiazole ring fused with a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the thiazole and tetrahydrothiophene rings. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Tetrahydrothiophene Ring: This involves the reduction of a thiophene derivative.

    Coupling of the Rings: The thiazole and tetrahydrothiophene rings are then coupled under specific conditions to form the fused ring system.

    Introduction of the Butanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate specific biochemical pathways, leading to its observed effects.

Properties

Molecular Formula

C10H16N2O3S2

Molecular Weight

276.4 g/mol

IUPAC Name

N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide

InChI

InChI=1S/C10H16N2O3S2/c1-3-4-9(13)11-10-12(2)7-5-17(14,15)6-8(7)16-10/h7-8H,3-6H2,1-2H3

InChI Key

AEUGTRBIZYDBLG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C

Origin of Product

United States

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